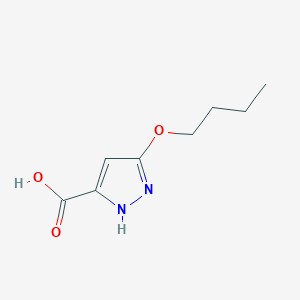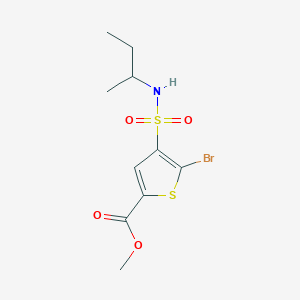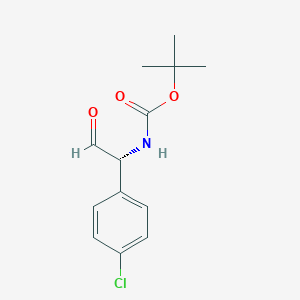![molecular formula C15H15N3O6 B14888937 6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] is a complex organic compound that features a cyclohexene ring with two carboxylic acid groups and a hydrazide moiety substituted with a 3-nitrobenzoyl group
Preparation Methods
The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] typically involves a multi-step process. One common method starts with the Diels-Alder reaction between 1,3-butadiene and maleic anhydride to produce cyclohexene-cis-1,2-dicarboxylic anhydride . This intermediate is then hydrolyzed to yield cyclohexene-cis-1,2-dicarboxylic acid . The final step involves the reaction of this acid with 2-(3-nitrobenzoyl)hydrazine under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert nitro groups to amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and hydrazine derivatives.
Scientific Research Applications
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydrazide moiety can form covalent bonds with specific amino acid residues in proteins, modulating their activity and function.
Comparison with Similar Compounds
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] can be compared with similar compounds such as:
cis-4-Cyclohexene-1,2-dicarboxylic acid: This compound lacks the nitrobenzoyl hydrazide moiety and has different chemical properties and reactivity.
Dimethyl 4-cyclohexene-1,2-dicarboxylate: This ester derivative has different solubility and reactivity compared to the hydrazide compound.
cis-1,2,3,6-Tetrahydrophthalic acid: This compound has a similar cyclohexene ring structure but differs in the functional groups attached to the ring.
These comparisons highlight the unique structural features and reactivity of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide], making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15N3O6 |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
6-[[(3-nitrobenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H15N3O6/c19-13(9-4-3-5-10(8-9)18(23)24)16-17-14(20)11-6-1-2-7-12(11)15(21)22/h1-5,8,11-12H,6-7H2,(H,16,19)(H,17,20)(H,21,22) |
InChI Key |
CAAFBCSMAXUICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)


![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)

![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)


